molecular formula C8H8FNO2 B1603198 1-Fluoro-3,5-dimethyl-2-nitrobenzene CAS No. 315-13-9

1-Fluoro-3,5-dimethyl-2-nitrobenzene

Cat. No.: B1603198
CAS No.: 315-13-9
M. Wt: 169.15 g/mol
InChI Key: XGLWCYVNZDSDNQ-UHFFFAOYSA-N
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Description

1-Fluoro-3,5-dimethyl-2-nitrobenzene is an organic compound with the molecular formula C8H8FNO2 It is a derivative of nitrobenzene, characterized by the presence of a fluorine atom and two methyl groups on the benzene ring

Mechanism of Action

Target of Action

The primary target of 1-Fluoro-3,5-dimethyl-2-nitrobenzene is the aromatic ring structure of benzene derivatives . The compound interacts with the pi electrons in the benzene ring, which are delocalized in six p orbitals above and below the plane of the benzene ring .

Mode of Action

The mode of action of this compound involves electrophilic aromatic substitution . The compound acts as an electrophile, forming a sigma-bond with the benzene ring and generating a positively charged benzenonium intermediate . In the second step, a proton is removed from this intermediate, yielding a substituted benzene ring .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily those involving benzene and its derivatives . The compound’s interaction with the benzene ring can lead to the formation of various substituted benzene derivatives . .

Pharmacokinetics

It is known that the compound’s adme (absorption, distribution, metabolism, and excretion) properties can significantly impact its bioavailability

Result of Action

The result of the action of this compound is the formation of a substituted benzene ring . This can lead to the creation of various benzene derivatives, depending on the specific conditions and reactants present

Action Environment

The action of this compound can be influenced by various environmental factors . For example, the compound should be handled in a well-ventilated area to avoid breathing in dust, gas, or vapors . Additionally, contact with skin and eyes should be avoided, and personal protective equipment should be worn when handling the compound . These precautions can help ensure the compound’s efficacy and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Fluoro-3,5-dimethyl-2-nitrobenzene can be synthesized through a multi-step process involving nitration and fluorination of 1,3-dimethylbenzene. The nitration step typically involves the reaction of 1,3-dimethylbenzene with a mixture of concentrated nitric acid and sulfuric acid, resulting in the formation of 1,3-dimethyl-2-nitrobenzene.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques are common in industrial settings to optimize production efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions: 1-Fluoro-3,5-dimethyl-2-nitrobenzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Nitration: Formation of additional nitro-substituted products.

    Nucleophilic Substitution: Formation of substituted benzene derivatives with nucleophiles replacing the fluorine atom.

Scientific Research Applications

1-Fluoro-3,5-dimethyl-2-nitrobenzene has several applications in scientific research:

Properties

IUPAC Name

1-fluoro-3,5-dimethyl-2-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8FNO2/c1-5-3-6(2)8(10(11)12)7(9)4-5/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGLWCYVNZDSDNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)F)[N+](=O)[O-])C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80619255
Record name 1-Fluoro-3,5-dimethyl-2-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80619255
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

315-13-9
Record name 1-Fluoro-3,5-dimethyl-2-nitrobenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=315-13-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Fluoro-3,5-dimethyl-2-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80619255
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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